Bienvenue dans la boutique en ligne BenchChem!

N-methylcarbamylcholine

Nicotinic selectivity Muscarinic sparing Tissue pharmacology

N-Methylcarbamylcholine (MCC; also called N-methyl-carbachol) is a quaternary ammonium cholinergic agonist derived from N-methylation of the classical mixed muscarinic–nicotinic agonist carbachol (carbamylcholine). Unlike its parent compound, MCC demonstrates pronounced selectivity for nicotinic acetylcholine receptors (nAChRs) over muscarinic acetylcholine receptors (mAChRs), as established in multiple tissue-level pharmacological assays.

Molecular Formula C7H17N2O2+
Molecular Weight 161.22 g/mol
CAS No. 14721-69-8
Cat. No. B086593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylcarbamylcholine
CAS14721-69-8
Synonymsmethylcarbachol
methylcarbamylcholine
N-methylcarbamylcholine
Molecular FormulaC7H17N2O2+
Molecular Weight161.22 g/mol
Structural Identifiers
SMILESCNC(=O)OCC[N+](C)(C)C
InChIInChI=1S/C7H16N2O2/c1-8-7(10)11-6-5-9(2,3)4/h5-6H2,1-4H3/p+1
InChIKeyYAUZNKLMKRQDAM-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylcarbamylcholine (CAS 14721-69-8) as a Nicotinic-Selective Cholinergic Agonist: Procurement-Grade Characterization


N-Methylcarbamylcholine (MCC; also called N-methyl-carbachol) is a quaternary ammonium cholinergic agonist derived from N-methylation of the classical mixed muscarinic–nicotinic agonist carbachol (carbamylcholine). Unlike its parent compound, MCC demonstrates pronounced selectivity for nicotinic acetylcholine receptors (nAChRs) over muscarinic acetylcholine receptors (mAChRs), as established in multiple tissue-level pharmacological assays [1]. First developed as a radioligand ([3H]MCC) in the mid-1980s, it has since served as a reference probe for central nAChR binding studies, displaying high-affinity, saturable, and specific binding to neuronal nicotinic sites in rat and human brain [2][3]. The compound is a small organic cation (C₇H₁₇N₂O₂⁺, MW 161.22) that resists enzymatic hydrolysis by cholinesterases, distinguishing it from the endogenous neurotransmitter acetylcholine [4].

Why N-Methylcarbamylcholine Cannot Be Replaced by Carbachol, Nicotine, or Other In-Class Cholinergic Agonists


Carbachol, nicotine, and acetylcholine all activate nAChRs, yet their concomitant muscarinic activity, off-target profiles, or metabolic instability render them unsuitable substitutes for applications requiring selective interrogation of nicotinic receptor populations. Carbachol acts as a mixed muscarinic–nicotinic agonist; in tissues where muscarinic receptor activation confounds interpretation (e.g., ileum contraction, phosphoinositide turnover), the use of carbachol in place of MCC introduces a substantial muscarinic signal that MCC does not generate [1]. Nicotine, while nicotinic-selective, suffers from rapid metabolism, pronounced tachyphylaxis, and does not share MCC's specific binding profile across nAChR subtypes [2][3]. Acetylcholine is hydrolyzed within seconds by endogenous cholinesterases, whereas MCC is enzymatically stable [4]. The close structural analog N,N-dimethylcarbamylcholine (DMCC) lacks MCC's unique partial muscarinic-adjacent activity observed in M₁-transfected cell systems, demonstrating that even N-methylation degree materially alters pharmacological character [5]. These distinctions are quantified below.

Quantitative Differentiation Evidence for N-Methylcarbamylcholine (CAS 14721-69-8) Versus Closest Analogs and Alternatives


Functional Nicotinic vs. Muscarinic Selectivity: N-Methylcarbamylcholine Is 42-Fold Less Potent Than Carbachol at Muscarinic Ileum Receptors

In the rat isolated ileum, a tissue preparation where contraction is mediated predominantly by muscarinic receptors, N-methylcarbamylcholine (MCC) was approximately 42 times less potent than carbachol (pD₂ values not explicitly reported; relative potency derived from concentration-response curves). Both agonists' effects were completely blocked by the muscarinic antagonist atropine, confirming the muscarinic nature of the ileum response [1]. Conversely, in the frog isolated rectus abdominis muscle—a nicotinic receptor-mediated preparation—MCC-induced contraction was completely blocked by the nicotinic antagonist d-tubocurarine, whereas carbachol-induced contraction was only partially inhibited by either atropine or d-tubocurarine, demonstrating that carbachol activates both receptor classes in this tissue while MCC does not activate muscarinic receptors [1].

Nicotinic selectivity Muscarinic sparing Tissue pharmacology Carbachol comparison

nAChR Subtype Discrimination: ~190-Fold Binding Selectivity of N-Methylcarbamylcholine for α4β2 (Ki = 23 nM) Over α7 (Ki = 4,400 nM) Receptors

BindingDB-curated ChEMBL data report that N-methylcarbamylcholine binds to the human α4β2 nAChR subtype with a Ki of 23 nM, whereas its affinity for the human α7 nAChR subtype is dramatically weaker at Ki = 4,400 nM, representing an approximately 190-fold selectivity for α4β2 over α7 [1]. By comparison, nicotine binds to α4β2 receptors with Ki values in the range of ~1–7 nM depending on species and assay conditions [2], while carbachol exhibits Ki values of ~325 nM at rat spinal cord nAChR and ~4,100 nM at recombinant α3β4 nAChR [3][4]. MCC thus occupies a distinct affinity band—high-affinity at α4β2 (comparable to or approaching nicotine) but with markedly weaker α7 binding, a profile useful for experiments needing to exclude α7-mediated contributions.

nAChR subtypes alpha4beta2 alpha7 Binding selectivity ChEMBL

Radioligand Binding Superiority: [3H]Methylcarbamylcholine Exhibits 2.7-Fold Higher Affinity and 2-Fold Greater Bmax Than [3H]Nicotine in Rat Brain Membranes

Scatchard analysis in rat brain membranes by Abood and Grassi (1986) demonstrated that [3H]MCC binds with a Kd of 1.1 nM and a Bmax of 40 fmol/mg protein, compared to (-)-[3H]nicotine which exhibited a lower-affinity site with Kd of 3 nM and Bmax of 20 fmol/mg protein under the same conditions [1]. This represents a 2.7-fold higher binding affinity and a 2-fold greater maximal binding density for [3H]MCC. Complementary data from Anderson and Arneric (1994) using whole-brain membrane fractions yielded Kd values of 1.07 nM for [3H]MCC vs. 0.89 nM for [3H]nicotine, with Bmax values of 64 vs. 115 fmol/mg respectively, reflecting differences in membrane preparation and assay conditions [2]. Critically, [3H]MCC binding was potently inhibited by nicotinic agonists and antagonists (dihydro-β-erythroidine, cytisine) but not displaced by muscarinic agents such as atropine or oxotremorine, confirming nicotinic specificity [3].

Radioligand binding nAChR autoradiography Brain mapping [3H]nicotine comparison

Enzymatic Stability: N-Methylcarbamylcholine Resists Hydrolysis by All Major Cholinesterases, Unlike Acetylcholine

Augustinsson and colleagues (1959) demonstrated that N-methylcarbamoylcholine and N,N-dimethylcarbamoylcholine are highly stable in aqueous solution: hydrolysis to yield choline and methylamines occurs only upon boiling for several hours in alkaline solutions. Crucially, these N-methylated carbamoylcholines are not degraded by butyrylcholinesterase, acetylarylesterase, human serum albumin, or acetylcholinesterase from electric organ [1]. In contrast, acetylcholine is rapidly hydrolyzed by acetylcholinesterase with a turnover number of ~10⁴ s⁻¹, imposing severe temporal constraints on in vitro and in vivo experiments [2]. The N-methylcarbamyl moiety thus confers enzymatic resistance not present in the endogenous agonist.

Enzymatic stability Cholinesterase resistance Acetylcholine comparison In vitro durability

Functional Divergence from N,N-Dimethylcarbamylcholine (DMCC): MCC Uniquely Elicits Muscarinic-Adjacent Ca²⁺ Transients in M₁-Transfected Cells

Wang et al. (1994) investigated N-methylcarbamylcholine (MCC) and its close analog N,N-dimethylcarbamylcholine (DMCC) in M₁ muscarinic receptor gene-transfected M1Y1 cells. At concentrations ≥1 μM, MCC caused a transient increase in intracellular Ca²⁺ of approximately 50 seconds duration that was reversible by atropine or pirenzepine (M₁ antagonists). Critically, this Ca²⁺ transient was not elicited by either nicotine or DMCC—the latter bearing a comparable nicotinic receptor affinity to MCC and reportedly devoid of muscarinic activity [1]. MCC also stimulated phosphoinositide turnover in M1Y1 cells with an EC₅₀ approximately 10-fold higher (i.e., 10× less potent) than that of carbachol, an effect blocked by atropine [1]. Furthermore, DMCC did not produce this phosphoinositide response, indicating that the single N-methyl versus N,N-dimethyl substitution differentiates the compounds' ability to engage M₁-coupled signaling in this overexpression system [1].

DMCC comparison M1 muscarinic receptor Calcium signaling Structural analog differentiation

Rank-Order Potency at Spinal nAChR: N-Methylcarbamylcholine (Ki = 5.2 nM) Outperforms Carbachol (Ki = 325 nM) by 62-Fold

In a comprehensive study of nicotinic receptor ligand specificity in rat spinal cord membranes, Khan, Yaksh, and Taylor (1994) determined the rank order of agonist potencies for competing against [3H]cytisine binding as: cytisine > l-nicotine > N-methylcarbamylcholine > dimethylphenylpiperazinium > acetylcholine > d-nicotine > carbamylcholine (carbachol) [1]. The Ki value for N-methylcarbamylcholine at the rat spinal cord nAChR was 5.2 nM (curated via PDSP Ki Database), compared to 325 nM for carbachol at the same receptor preparation—representing a 62.5-fold higher affinity for MCC [2]. This places MCC between nicotine and acetylcholine in the agonist potency hierarchy, while carbachol is the weakest of the seven agonists tested, consistent with its mixed muscarinic–nicotinic character producing weaker net nicotinic binding affinity.

Spinal cord nAChR Binding affinity rank order Carbachol PDSP Ki Database

Research and Industrial Application Scenarios for N-Methylcarbamylcholine (CAS 14721-69-8) Based on Verified Differentiation Evidence


Selective Nicotinic Receptor Autoradiography and Brain Mapping Using [3H]MCC

The demonstrated high-affinity binding of [3H]MCC (Kd = 1.1–1.07 nM) to neuronal nAChRs in rat and human brain—with muscarinic sites excluded by atropine co-incubation—makes this radioligand the tool of choice for quantitative autoradiographic receptor mapping studies [1][2]. Unlike [3H]nicotine, which exhibits variable affinity across brain regions and can generate muscarinic-background signal, [3H]MCC provides cleaner nicotinic-specific labeling, as evidenced by its complete displaceability by nicotinic antagonists (dihydro-β-erythroidine, d-tubocurarine) and lack of displacement by muscarinic agents [3]. This application is directly supported by the radioligand binding data in Section 3.

In Vitro Functional Studies Requiring Muscarinic-Sparing Nicotinic Agonism in Isolated Tissue Preparations

In tissue bath experiments using rat sympathetic ganglia, frog rectus abdominis muscle, or striatal synaptosomes—where carbachol's muscarinic activity would confound nicotinic response measurement—MCC (≥1 μM) provides pure nicotinic agonism that is fully blocked by nicotinic antagonists (mecamylamine, d-tubocurarine, hexamethonium) but unaffected by atropine [1][2]. The 42-fold muscarinic-sparing window in ileum relative to carbachol (Section 3, Evidence 1) supports dose selection. This is particularly relevant for neurotransmitter release assays (e.g., [3H]dopamine from striatal synaptosomes, [3H]noradrenaline from adrenal medullary cells) where MCC effects are entirely mecamylamine-sensitive [1].

α4β2-Selective Pharmacological Probes for nAChR Subtype Dissection in Recombinant Systems

MCC's 190-fold binding selectivity for α4β2 (Ki = 23 nM) over α7 (Ki = 4,400 nM) nAChR subtypes, as documented in BindingDB/ChEMBL data (Section 3, Evidence 2), positions it as a useful reference agonist for discriminating α4β2-mediated from α7-mediated responses in heterologous expression systems or native tissues co-expressing both subtypes. At concentrations below ~500 nM, MCC will predominantly occupy α4β2 receptors while leaving α7 receptors largely unoccupied, enabling subtype-specific functional readouts without the need for subtype-knockout preparations [4].

Long-Duration Cholinergic Stimulation Protocols Where Acetylcholine Instability Is Prohibitive

For superfusion, microdialysis, or extended-incubation paradigms requiring sustained nicotinic receptor activation over hours, MCC's resistance to degradation by acetylcholinesterase, butyrylcholinesterase, and serum esterases (Section 3, Evidence 4) eliminates the need for esterase inhibitor co-administration [5]. This avoids the confounding pharmacological effects of cholinesterase inhibitors (e.g., physostigmine, neostigmine) on experimental outcomes. Aqueous solutions of MCC remain stable without hydrolysis under physiological conditions, a property not shared by acetylcholine.

Quote Request

Request a Quote for N-methylcarbamylcholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.